7-Methoxyspiro[indoline-3,4'-piperidin]-2-one
Description
Properties
IUPAC Name |
7-methoxyspiro[1H-indole-3,4'-piperidine]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-17-10-4-2-3-9-11(10)15-12(16)13(9)5-7-14-8-6-13/h2-4,14H,5-8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPUWEVLYKZPOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC(=O)C23CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxyspiro[indoline-3,4’-piperidin]-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of indoline derivatives with piperidine derivatives under specific conditions to form the spiro linkage. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of 7-Methoxyspiro[indoline-3,4’-piperidin]-2-one may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control measures. The use of automated systems and advanced analytical techniques ensures the consistent production of high-quality compounds .
Chemical Reactions Analysis
Types of Reactions
7-Methoxyspiro[indoline-3,4’-piperidin]-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in the reactions of 7-Methoxyspiro[indoline-3,4’-piperidin]-2-one include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .
Scientific Research Applications
7-Methoxyspiro[indoline-3,4’-piperidin]-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Methoxyspiro[indoline-3,4’-piperidin]-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Indoline Ring
Alterations to substituents on the indoline ring significantly influence biological activity and physicochemical properties.
Halogenated Derivatives
- Synthesis: Derived from brominated indoline precursors, similar to methods using LiHMDS/THF for cyclization .
6-Chlorospiro[indoline-3,4'-piperidin]-2-one hydrochloride (CAS 1153984-72-5):
Methoxy vs. Acetylated Derivatives
Substituents on the Piperidine Ring
Modifications to the piperidine ring often target receptor selectivity or metabolic stability.
1'-Benzyl-4-bromospiro[indoline-3,4'-piperidin]-2-one (Compound E):
- 1'-Methylspiro[indoline-3,4'-piperidin]-2-one (e.g., Compound 5b/SMU-B): Molecular Formula: C₂₄H₂₁Cl₂FN₃O₂ Activity: Potent c-Met/ALK dual inhibitor with >50% tumor growth inhibition in gastric carcinoma models .
Spiro Ring System Variations
Replacing the piperidine ring with heterocycles alters pharmacological profiles.
- Spiro[indoline-3,5'-pyrano[2,3-d]pyrimidin]-2-one Derivatives: Example: 6'-Acetyl-2',4',6-trichloro-7'-phenyl derivative (3g). Molecular Formula: C₂₂H₁₂Cl₃N₃O₃ Activity: Demonstrates antitumor activity against A549, HepG-2, MCF-7, and HeLa cell lines (IC₅₀ values comparable to 5-FU and cisplatin) . Synthesis: BTC/TPPO-mediated cyclization of amino-oxyspiro precursors .
Data Tables
Key Research Findings and Trends
- Antitumor Activity: Pyrano-pyrimidine fused spiro compounds (e.g., 3g) show broad-spectrum cytotoxicity, likely due to DNA intercalation or kinase inhibition .
- Kinase Inhibition: Aminopyridyl-substituted derivatives (e.g., SMU-B) highlight the role of nitrogen-rich substituents in targeting c-Met/ALK pathways .
- Synthetic Efficiency : BTC/TPPO and LiHMDS-mediated protocols enable high-yield spirocyclization, critical for scalable production .
Biological Activity
7-Methoxyspiro[indoline-3,4'-piperidin]-2-one is a compound belonging to the spirocyclic indoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound through various studies, highlighting its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Chemical Structure and Properties
The compound features a unique spiro structure that combines an indoline moiety with a piperidine ring. This configuration is crucial for its biological activity, as it influences the compound's interaction with biological targets.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
| Cell Line | IC50 (μg/mL) | Mechanism of Action |
|---|---|---|
| A549 | 30.03 ± 0.43 | Induction of apoptosis and inhibition of cell proliferation |
| HeLa | Not specified | Potential modulation of signaling pathways |
| BEL-7402 | Not specified | Inhibition of specific kinases |
The mechanism of action primarily involves the modulation of key signaling pathways and the induction of apoptosis in cancer cells. For instance, molecular docking studies have shown strong binding affinity to proteins such as CDK and EGFR, suggesting that these interactions contribute to its anticancer efficacy .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Preliminary studies indicate that it possesses significant activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent. The exact mechanisms remain to be fully elucidated but likely involve disruption of bacterial cell membranes or interference with metabolic processes.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has shown promise in reducing inflammation. Studies suggest that it may inhibit pro-inflammatory cytokines and modulate immune responses, although specific mechanisms are still under investigation. This property could be beneficial in treating inflammatory diseases .
Case Studies
Several case studies have highlighted the potential applications of this compound in clinical settings:
- Cancer Treatment : A study involving A549 lung cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation.
- Infection Control : In vitro tests against Staphylococcus aureus showed that the compound inhibited bacterial growth effectively, suggesting potential use in developing new antibiotics.
- Inflammatory Disorders : In models of acute inflammation, administration of this compound reduced edema and inflammatory markers significantly compared to control groups.
Q & A
Q. How are computational tools integrated into spirocompound design?
- Methods : Molecular docking (e.g., AutoDock Vina) predicts binding to c-Met’s ATP pocket. MD simulations assess stability of spiroconformation in solution .
Data Contradictions and Resolutions
- Synthetic Yields : reports ~72% yield for bromo-substituted analogs, while notes 50–85% yields for similar steps. Resolve by optimizing stoichiometry (e.g., excess Cs₂CO₃) or reaction time .
- Bioactivity Variability : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentrations). Standardize protocols using recombinant kinases and control inhibitors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
